2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2S and its molecular weight is 441.93. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide is related to a class of compounds that have been researched for their potential as H1-antihistaminic agents. Compounds in this class have shown significant protection against histamine-induced bronchospasm in animal models, indicating potential for treating allergies and related respiratory conditions. For instance, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, a related compound, demonstrated comparable potency to chlorpheniramine maleate, a standard antihistamine, with less sedation (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Potential
Research has also explored the anticancer activities of similar compounds. N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, a structurally related group, showed promising anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Synthesis and Pharmacological Exploration
A broad range of pharmacological activities associated with triazoloquinazolinone derivatives has been explored. This includes their synthesis for potential medicinal applications and evaluation of their biological activities. Compounds like 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines have been characterized for potential H1-antihistamines activities (Fathalla, Rayes, & Ali, 2007).
Cytotoxicity Studies
In addition to anticancer properties, the cytotoxic effects of triazole-quinazolinone hybrids have been evaluated, providing insights into their potential therapeutic applications in oncology. The study of these derivatives has revealed varying degrees of cytotoxicity against different cancer cell lines, suggesting their potential as cancer therapeutics (Hassanzadeh et al., 2019).
Quality Control and Synthesis Methods
Efforts have also been made in developing quality control methods for compounds like 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which are derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones. These methods are crucial for ensuring the purity and consistency of these compounds for pharmaceutical use (Danylchenko et al., 2018).
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-3-9-26-19(29)16-11-14(22)7-8-17(16)27-20(26)24-25-21(27)30-12-18(28)23-15-6-4-5-13(2)10-15/h4-8,10-11H,3,9,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAWNMJNOMQEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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